molecular formula C14H17BrClNO4 B13627242 (S)-3-(4-Bromo-3-chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

(S)-3-(4-Bromo-3-chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B13627242
M. Wt: 378.64 g/mol
InChI Key: WHTZSGIFCZKOJC-NSHDSACASA-N
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Description

(3S)-3-(4-bromo-3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid: is an organic compound that features a complex structure with both halogenated aromatic and amino acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(4-bromo-3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:

    Amino Acid Derivatization: The formation of the amino acid backbone.

    Protection and Deprotection: The use of tert-butoxycarbonyl (Boc) groups to protect the amino group during synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale halogenation reactions followed by amino acid derivatization under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the aromatic ring.

    Reduction: Reduction reactions can target the halogenated aromatic ring or the carboxylic acid group.

    Substitution: The halogen atoms on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Products may include quinones or other oxidized aromatic compounds.

    Reduction: Reduced products may include alcohols or amines.

    Substitution: Substituted products depend on the nucleophile used, such as ethers or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its halogenated aromatic ring and protected amino acid functionality make it versatile for various synthetic applications.

Biology

In biological research, (3S)-3-(4-bromo-3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid can be used to study enzyme interactions and protein modifications due to its amino acid structure.

Medicine

In medicine, this compound may serve as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (3S)-3-(4-bromo-3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated aromatic ring can facilitate binding to hydrophobic pockets, while the amino acid functionality can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
  • (3S)-3-(4-chloro-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
  • (3S)-3-(4-bromo-3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid

Uniqueness

The uniqueness of (3S)-3-(4-bromo-3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid lies in its specific halogenation pattern and the presence of the tert-butoxycarbonyl-protected amino group. This combination of features makes it particularly useful for targeted synthetic applications and research studies.

Properties

Molecular Formula

C14H17BrClNO4

Molecular Weight

378.64 g/mol

IUPAC Name

(3S)-3-(4-bromo-3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

WHTZSGIFCZKOJC-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)Br)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Br)Cl

Origin of Product

United States

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